3H-Spiro[2-benzofuran-1,3'-pyrrolidine]
Description
Significance of Spirocyclic Heterocycles in Contemporary Chemical Research
Spirocyclic heterocycles are a fascinating class of organic compounds characterized by two rings connected by a single common atom. This unique structural arrangement imparts a rigid, three-dimensional geometry that is of great interest in medicinal chemistry and materials science. The fixed spatial orientation of substituents on the spirocyclic framework allows for precise interactions with biological targets, such as enzymes and receptors. This can lead to enhanced potency and selectivity of drug candidates. Furthermore, the introduction of a spiro center can improve the physicochemical properties of a molecule, including its solubility and metabolic stability.
The Benzofuran (B130515) Moiety: Chemical and Biological Relevance in Diverse Compounds
The benzofuran moiety, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a common scaffold found in a wide array of natural products and synthetic compounds with significant biological activity. Benzofuran derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This biological versatility has made the benzofuran nucleus a privileged structure in drug discovery, with researchers continuously exploring new derivatives for therapeutic applications.
The Pyrrolidine (B122466) Scaffold: Essentiality in Medicinal Chemistry and Biological Activity
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition by biological macromolecules. The pyrrolidine scaffold is a key component in numerous FDA-approved drugs and natural products, demonstrating a wide range of biological activities, including antiviral, antibacterial, and central nervous system effects. The presence of stereogenic centers in many pyrrolidine derivatives further enhances their chemical diversity and potential for specific biological interactions.
Overview of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] in Academic Investigations
While comprehensive studies focusing exclusively on the parent compound 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] are limited, significant academic interest has been directed towards its derivatives, highlighting the perceived potential of this spirocyclic scaffold. Research has primarily focused on the synthesis of novel analogues and the evaluation of their biological activities, particularly in the areas of oncology and cardiovascular medicine.
A notable approach to the synthesis of the spiro[benzofuran-pyrrolidine] core involves a [3+2] azomethine ylide cycloaddition reaction. This method has been effectively used to generate a library of derivatives with various substituents on both the benzofuran and pyrrolidine rings. mdpi.comnih.gov Subsequent biological screening of these compounds has revealed promising antitumor activity against various cancer cell lines. mdpi.comnih.gov
In another vein of research, derivatives of the closely related 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine] have been synthesized and evaluated for their cardiovascular effects. Several of these compounds have demonstrated antihypertensive activity in preclinical models. nih.gov
These investigations into the derivatives of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] underscore the therapeutic potential of this core structure and provide a strong rationale for further exploration of the parent compound and its analogues. The table below summarizes the key areas of academic investigation into derivatives of this spirocyclic system.
| Research Area | Synthetic Approach | Biological Activity Investigated |
| Oncology | [3+2] Azomethine Ylide Cycloaddition | Antitumor activity against various cancer cell lines |
| Cardiovascular | Multi-step synthesis | Antihypertensive effects |
Structure
3D Structure
Properties
IUPAC Name |
spiro[1H-2-benzofuran-3,3'-pyrrolidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)7-13-11(10)5-6-12-8-11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCYRDQMSMOQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621482 | |
| Record name | 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57174-48-8 | |
| Record name | Spiro[isobenzofuran-1(3H),3′-pyrrolidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57174-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-spiro[2-benzofuran-1,3'-pyrrolidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Structure Activity Relationship Sar and Structural Modifications of 3h Spiro 2 Benzofuran 1,3 Pyrrolidine Analogs
Influence of Substituents on Biological Activity
The nature, position, and electronic properties of substituents on the 3H-spiro[2-benzofuran-1,3'-pyrrolidine] core play a pivotal role in modulating their biological activity. Research has particularly highlighted the significance of substitutions on the benzofuran (B130515) ring and the pyrrolidine (B122466) nitrogen.
Impact of Electron-Donating Groups on Antiproliferative Activities
Studies on a series of benzofuran spiro-pyrrolidine derivatives have demonstrated a clear trend regarding the influence of substituents on their antiproliferative effects. A preliminary analysis of the structure-activity relationship indicates that the introduction of electron-donating groups to the benzofuran moiety is beneficial for inhibitory activity against cancer cells. Current time information in Le Flore County, US.researchgate.netnih.gov
For instance, compounds with electron-donating substituents have shown significant inhibitory activity against various cancer cell lines, in some cases surpassing the efficacy of the standard chemotherapeutic agent cisplatin. Current time information in Le Flore County, US.nih.gov The table below summarizes the in vitro antiproliferative activities of selected 3H-spiro[2-benzofuran-1,3'-pyrrolidine] analogs against HeLa (human cervical cancer) and CT26 (mouse colon cancer) cell lines.
| Compound | Substituent (R) | HeLa IC₅₀ (µM) | CT26 IC₅₀ (µM) |
| 4a | H | 18.23 ± 1.15 | 20.14 ± 1.28 |
| 4b | 2-CH₃ | 15.14 ± 1.33 | 18.76 ± 1.05 |
| 4c | 3-CH₃ | 10.26 ± 0.87 | 16.43 ± 0.92 |
| 4e | 4-OCH₃ | 16.54 ± 0.98 | 8.31 ± 0.64 |
| 4s | 3-OH | 17.89 ± 1.02 | 5.28 ± 0.72 |
| Cisplatin | - | 15.91 ± 1.09 | 10.27 ± 0.71 |
As illustrated in the table, compounds 4c , 4e , and 4s , which bear electron-donating methyl, methoxy (B1213986), and hydroxyl groups respectively, exhibit enhanced antiproliferative activity compared to the unsubstituted parent compound 4a . Current time information in Le Flore County, US.nih.gov Notably, compounds 4e and 4s demonstrated superior activity against the CT26 cell line than cisplatin. Current time information in Le Flore County, US.nih.gov In contrast, the introduction of electron-withdrawing groups such as chloro and bromo substituents did not lead to a significant improvement in activity. researchgate.net
Effect of N-Substituents on Receptor Affinity
The substituent on the pyrrolidine nitrogen (N-substituent) has a profound impact on the receptor affinity of spiro[benzofuran-pyrrolidine] analogs, particularly for targets such as the sigma-1 (σ₁) receptor. In a study of the closely related spiro[ researchgate.netbenzofuran-1,3'-pyrrolidine] framework, it was found that the affinity for the σ₁ receptor could be significantly increased by introducing large N-substituents. researchgate.net For example, derivatives with N-substituents like 2-phenylethyl or octyl showed enhanced σ₁ affinity. researchgate.net The benzyl (B1604629) derivative was identified as a particularly promising σ₁ ligand with a high affinity (Ki = 25 nM) and excellent selectivity against the σ₂ subtype and other receptors. researchgate.net
Conformational Aspects and Spatial Arrangements of Spirocyclic Frameworks
The rigid and three-dimensional nature of the spirocyclic framework is a key determinant of the pharmacological properties of 3H-spiro[2-benzofuran-1,3'-pyrrolidine] analogs. The fusion of the benzofuran and pyrrolidine rings at a single spiro-carbon atom creates a unique and constrained spatial arrangement of the pharmacophoric elements. This rigidity can be advantageous for receptor binding as it reduces the entropic penalty upon binding.
Benzene-Nitrogen Distance and Pharmacological Correlation in Spiro[2-benzofuran-1,3'-pyrrolidine] Ligands
The distance between the center of the benzene (B151609) ring of the benzofuran moiety and the nitrogen atom of the pyrrolidine ring (the benzene-N-distance) is a critical parameter that has been correlated with the pharmacological activity of these compounds. In a study of spirocyclic σ₁ receptor ligands, a clear correlation was observed between the benzene-N-distance and σ₁ affinity. researchgate.net
Rational Design Principles for Derivatization
Based on the available structure-activity relationship data, several rational design principles can be formulated for the derivatization of the 3H-spiro[2-benzofuran-1,3'-pyrrolidine] scaffold to develop new analogs with improved biological activities:
Modification of the Benzofuran Ring: For enhancing antiproliferative activity, the introduction of small, electron-donating groups at various positions on the benzene ring of the benzofuran system is a promising strategy. Hydroxyl and methoxy groups, in particular, have been shown to be beneficial. Current time information in Le Flore County, US.nih.gov
Variation of the N-Substituent: To modulate receptor affinity, particularly for targets like the σ₁ receptor, the N-substituent of the pyrrolidine ring is a key point for modification. The introduction of larger, lipophilic substituents such as benzyl, phenylethyl, or long alkyl chains can significantly enhance affinity. researchgate.net
Stereochemical Control: Given the importance of the three-dimensional structure, stereoselective synthesis of specific diastereomers is crucial. The spatial orientation of substituents on the pyrrolidine ring can dramatically affect biological activity, and thus, controlling the stereochemistry is a critical aspect of the design process.
Fine-tuning of the Benzene-Nitrogen Distance: While more challenging to modify systematically, the benzene-N-distance is a key parameter for σ₁ receptor affinity. The selection of different spirocyclic frameworks or the introduction of substituents that influence the ring conformation could be explored to optimize this distance for improved pharmacological outcomes. researchgate.net
By applying these principles, medicinal chemists can guide the synthesis of new generations of 3H-spiro[2-benzofuran-1,3'-pyrrolidine] derivatives with tailored pharmacological profiles.
Preclinical Biological Investigations of 3h Spiro 2 Benzofuran 1,3 Pyrrolidine Frameworks
Antineoplastic and Antiproliferative Potentials
The spiro-pyrrolidine ring system, particularly when integrated with a benzofuran (B130515) moiety, is a cornerstone in the development of novel therapeutic agents with antitumor properties. mdpi.com Research into this area has revealed significant cytotoxic effects of these compounds against various cancer cell lines.
A series of novel benzofuran spiro-2-pyrrolidine derivatives have been synthesized and evaluated for their inhibitory effects on the viability of the human cervical cancer cell line (HeLa) and the mouse colon carcinoma cell line (CT26). mdpi.comnih.gov The antiproliferative activities were assessed using the MTT method, which measures cellular metabolic activity as an indicator of cell viability. mdpi.com
In studies conducted on HeLa cells, several derivatives of the 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] framework demonstrated notable antiproliferative activity. mdpi.comnih.gov For instance, compounds designated as 4b and 4c exhibited IC50 values of 15.14 ± 1.33 µM and 10.26 ± 0.87 µM, respectively. mdpi.com
Similarly, when tested against the CT26 cell line, derivatives 4e and 4s showed significant inhibitory activity, with IC50 values of 8.31 ± 0.64 µM and 5.28 ± 0.72 µM, respectively. mdpi.com These findings underscore the potential of this spiro framework in targeting different types of cancer cells. It was also noted that the introduction of electron-donating substituents on the benzofuran ring was beneficial for the inhibitory activities against these cancer cells. mdpi.comnih.gov
| Compound | HeLa IC50 (µM) | CT26 IC50 (µM) |
|---|---|---|
| 4b | 15.14 ± 1.33 | - |
| 4c | 10.26 ± 0.87 | - |
| 4e | - | 8.31 ± 0.64 |
| 4s | - | 5.28 ± 0.72 |
| Cisplatin (Reference) | 15.91 ± 1.09 | 10.27 ± 0.71 |
The efficacy of these novel spiro compounds has been compared with established antiproliferative agents, such as cisplatin. The results indicate that certain derivatives of the 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] framework exhibit superior or comparable activity.
Specifically, compounds 4b and 4c demonstrated higher antiproliferative activities against HeLa cells than cisplatin, which had an IC50 of 15.91 ± 1.09 µM. mdpi.com In the case of the CT26 cell line, compounds 4e and 4s exhibited better inhibitory activities than cisplatin, which recorded an IC50 of 10.27 ± 0.71 µM. mdpi.com These comparative data highlight the potential of the 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] framework as a promising scaffold for the development of new anticancer drugs with improved efficacy. mdpi.comnih.gov
Neuropharmacological and Psychopharmacological Research
The spiro[benzofuran] core structure is also a subject of investigation in the field of neuropharmacology, with studies pointing towards its interaction with key central nervous system targets.
While research on the exact 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] is limited in this context, structurally related spiro[isobenzofuran-piperidine] compounds have been identified as potent and selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular protein implicated in a variety of cellular functions and is a target for the treatment of several neurological and psychiatric disorders. The high affinity and selectivity of these related spiro compounds for the σ1 receptor suggest that the spiro[benzofuran] moiety is a key pharmacophore for this target.
Derivatives of the broader benzofuran and spiro[isobenzofuran] families have shown potential for modulating neurotransmitter systems. Some benzofuran-based compounds have been investigated as monoamine oxidase (MAO) inhibitors. acs.org MAO enzymes are crucial in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases. For instance, novel 3,6-disubstituted isobenzofuran-1(3H)-ones have been identified as potent MAO-B inhibitors. researchgate.net Additionally, certain spiro[isobenzofuran-piperidine] derivatives have shown antidepressant-like activity in preclinical models, suggesting an interaction with monoaminergic pathways. nih.gov
The pharmacological activities of compounds based on the spiro[benzofuran] framework suggest potential therapeutic applications in various central and autonomic nervous system dysfunctions. The antidepressant-like effects observed in some spiro[isobenzofuran-piperidine] analogues point towards their potential use in mood disorders. nih.gov Furthermore, related spiro[isobenzofuran-piperidine] derivatives have been reported to possess diuretic and antihypertensive properties, indicating an influence on the autonomic nervous system's regulation of cardiovascular function. nih.gov These findings, while not specific to the 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] core, open avenues for future research into the broader therapeutic potential of this chemical family in neurological and autonomic disorders.
Antimicrobial and Antiviral Activities (Broader Spiro-Heterocycle Context)
Spiro-heterocyclic compounds, particularly those incorporating pyrrolidine (B122466) and oxindole (B195798) (a related scaffold to benzofuran), are noted for their significant biological properties. nih.gov The structural rigidity and defined stereochemistry of spiro compounds allow for precise interactions with biological targets. nih.gov Research into spiro-pyrrolidine derivatives has revealed a wide spectrum of antimicrobial activities, attributed to the unique spatial arrangement of the heterocyclic rings. nih.govnih.gov
The antiviral potential of related spiro-pyrrolidine structures has also been investigated. For instance, synthetic spiro[pyrrolidine-2,2'-adamantanes] have been evaluated and found to be active anti-influenza virus A compounds. nih.govresearchgate.net The incorporation of the adamantane (B196018) moiety, known for its lipophilic nature, enhances the transport of these compounds through biological membranes, which may contribute to their antiviral effects. researchgate.net This highlights the versatility of the spiro-pyrrolidine core in developing agents against various pathogens.
Derivatives of spiro-pyrrolidine frameworks have demonstrated notable antifungal properties in various preclinical studies. mdpi.comrjpbr.com A series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were specifically designed as potential antifungal agents and evaluated for their ability to inhibit chitin (B13524) synthase, a crucial enzyme for the fungal cell wall. nih.govresearchgate.net Several of these compounds exhibited moderate to excellent antifungal activity against pathogenic fungal strains. nih.gov
For example, compounds 4d, 4f, 4k, and 4n showed stronger antifungal activities against Candida albicans than the standard drug fluconazole (B54011). nih.gov Similarly, compounds 4f, 4n, and 4o displayed better activity against Aspergillus flavus than both fluconazole and polyoxin (B77205) B. nih.gov The research suggests that these compounds act as non-competitive inhibitors of chitin synthase. nih.govresearchgate.net In another study, certain spirooxindole-3,3'-pyrrolines, specifically compounds 8c, 8d, and 8f , also exhibited notable antifungal properties. rjpbr.com Furthermore, benzofuran-5-ol (B79771) scaffolds are considered promising leads for developing new antifungal agents, with some derivatives completely inhibiting the growth of tested fungal species at MIC levels of 1.6-12.5 μg/mL. nih.gov
| Compound Class | Specific Compounds | Fungal Strain(s) | Observed Activity | Reference |
|---|---|---|---|---|
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives | 4d, 4f, 4k, 4n | Candida albicans | Showed stronger activity than fluconazole. | nih.gov |
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives | 4f, 4n, 4o | Aspergillus flavus | Demonstrated better activity than fluconazole and polyoxin B. | nih.gov |
| Spirooxindole-3,3'-pyrrolines | 8c, 8d, 8f | Not specified | Exhibited notable antifungal properties. | rjpbr.com |
| Benzofuran-5-ol derivatives | Compounds 20 and 21 | Various fungal species | Completely inhibited growth at MICs of 1.6-12.5 μg/mL. | nih.gov |
The antibacterial potential of spiro-pyrrolidine and benzofuran derivatives has been extensively documented. mdpi.comnih.gov Studies often show that these compounds are more effective against Gram-positive bacteria than Gram-negative bacteria. mdpi.comnih.govnih.gov For instance, a series of pentacyclic spiro[oxindole-2,3′-pyrrolidines] displayed their highest activity against Gram-positive strains like Staphylococcus aureus and Micrococcus luteus. mdpi.com One derivative, 5a , was particularly sensitive against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 3.9 µg/mL. mdpi.com
Similarly, derivatives of 3H-Spiro[1-benzofuran-2,1'-cyclohexane] were found to be active against Gram-positive microorganisms such as Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus, but were inactive against Gram-negative bacteria. nih.govnih.govresearchgate.net In the context of drug-resistant pathogens, a spirooxindolopyrrolidine derivative bearing a chlorine atom (4a ) exhibited significant antimicrobial activity against selected nosocomial infection-causing microbial pathogens, with MIC values ranging from 16.00 to 256.00 μg/mL. nih.gov Another study identified a spiropyrrolidine derivative, 5d , which showed potent antibacterial activity against Staphylococcus aureus with a MIC of 3.95 mM. nih.gov
| Compound Class | Specific Compound(s) | Bacterial Strain(s) | Observed Activity (MIC) | Reference |
|---|---|---|---|---|
| Spiro[oxindole-2,3′-pyrrolidines] | 5a | Staphylococcus aureus | 3.9 µg/mL | mdpi.com |
| Spirooxindolopyrrolidines | 4a (chloro-substituted) | Nosocomial pathogens | 16.00–256.00 μg/mL | nih.gov |
| Spiropyrrolidine tethered Indeno-Quinoxaline | 5d (methoxy-substituted) | Staphylococcus aureus | 3.95 mM | nih.gov |
| 3H-Spiro[1-benzofuran-2,1'-cyclohexane] derivatives | Various | Gram-positive bacteria (e.g., B. subtilis, S. aureus) | Active | nih.govnih.gov |
| 3H-Spiro[1-benzofuran-2,1'-cyclohexane] derivatives | Various | Gram-negative bacteria | Inactive | nih.govnih.gov |
Other Investigated Biological Effects of Spiro-Pyrrolidine and Benzofuran Scaffolds
Beyond antimicrobial applications, the unique structural features of spiro-pyrrolidine and benzofuran compounds have prompted investigations into their potential for treating other complex diseases. nih.govmdpi.com These scaffolds are seen as valuable starting points for the discovery of novel pharmacologically active derivatives. mdpi.comnih.gov
The spiro-pyrrolidine framework is considered a promising scaffold for the development of agents against Mycobacterium tuberculosis. mdpi.comnih.govtandfonline.com The pyrrolidine ring is a core scaffold in medicinal chemistry, valued for its ability to interact with biological targets and its favorable pharmacokinetic properties. tandfonline.com One study described a series of spiro-pyrrolidine compounds as effective anti-tubercular agents, with the most potent analog, 89 , exhibiting a MIC of 0.40 μg/mL against Mycobacterium tuberculosis. tandfonline.com In another approach, benzofuran pyrrolidine pyrazole (B372694) derivatives have been identified as potent direct inhibitors of InhA, a crucial enzyme in the mycobacterial cell wall synthesis pathway. researchgate.net Further research into spirocyclic azetidines equipped with a nitrofuran component also showed high in vitro activity against M. tuberculosis. semanticscholar.org These findings underscore the potential of designing novel spiro-based compounds to combat tuberculosis. tandfonline.comnih.gov
The potential application of spiro-pyrrolidine skeleton compounds in treating osteoporosis has been noted as an area of biomedical interest. mdpi.comnih.gov While this field is less explored compared to others, the inclusion of spiro-pyrrolidine frameworks in anti-osteoporotic research suggests that the structural properties of these molecules may be suitable for interacting with targets relevant to bone metabolism. The inherent three-dimensionality of the spiro center could allow for specific binding to enzymes or receptors involved in bone formation and resorption processes.
Both spiro-pyrrolidine and benzofuran scaffolds are being investigated for their potential in the development of treatments for Alzheimer's disease. mdpi.comnih.govfrontiersin.org The benzofuran heterocycle, in particular, has shown strong neuroprotective behavior. frontiersin.org Research has focused on developing agents with multi-target activity to address the complex pathology of the disease. frontiersin.org
One key strategy involves the inhibition of cholinesterase enzymes (AChE and BChE) to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. news-medical.net Substituted spiro indolin-1,2-diazepine derivatives have been designed as cholinesterase inhibitors, with one compound, 5l , showing potent inhibition of AChE. news-medical.net In addition to cholinesterase inhibition, benzofuran compounds have been shown to be effective inhibitors of butyrylcholinesterase (BChE) and to block the formation of amyloid-β (Aβ) fibrils, a hallmark of Alzheimer's disease. frontiersin.org More recently, a benzofuran pyridyl derivative linked to a 213Bi-chelate was developed for targeted alpha-therapy, demonstrating a reduction in amyloid plaque concentration in in vitro models. nih.gov
Anti-Inflammatory and Antioxidant Properties of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] Frameworks
The investigation into the therapeutic potential of heterocyclic compounds has revealed that the fusion of different pharmacophores into a single molecular entity can lead to novel biological activities. While direct and extensive preclinical studies on the anti-inflammatory and antioxidant properties of the specific 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] scaffold are not extensively detailed in publicly available research, the foundational components of this framework—the benzofuran and pyrrolidine rings—are well-established motifs in medicinal chemistry, known to impart significant anti-inflammatory and antioxidant effects in various derivatives. The biological potential of the spirocyclic system is therefore inferred from the activities of these constituent parts and related compounds.
Pyrrolidine and its derivatives are recognized for a wide array of pharmacological effects, including anti-inflammatory and antioxidant activities. researchgate.netfrontiersin.org Similarly, the benzofuran nucleus is a core structure in many compounds that exhibit potent anti-inflammatory and antioxidant properties. mdpi.comresearchgate.netmdpi.com The combination of these two heterocyclic systems in a spirocyclic arrangement is a subject of ongoing research, with the expectation that such hybrid molecules may exhibit synergistic or unique biological profiles.
Research into various benzofuran derivatives has demonstrated their capacity to modulate inflammatory pathways. For instance, certain aza-benzofuran compounds isolated from the marine-derived fungus Penicillium crustosum have shown significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. mdpi.com Notably, some of these compounds exhibited inhibitory effects comparable to or greater than the positive control, celecoxib (B62257). mdpi.com The mechanism of action is thought to involve the ideal fitting of these compounds into the active site of murine inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. mdpi.com
The antioxidant potential of benzofuran-containing molecules has also been a key area of investigation. Studies on 3,3-disubstituted-3H-benzofuran-2-one derivatives have highlighted their capacity to counteract oxidative stress, a hallmark of many degenerative diseases. mdpi.com These compounds have demonstrated an ability to reduce intracellular reactive oxygen species (ROS) levels and protect neuronal cells from catechol-induced cell death. mdpi.com The antioxidant mechanism of some derivatives is linked to the upregulation of heme oxygenase-1 (HO-1), a crucial enzyme in the cellular antioxidant defense system. mdpi.com
While specific data tables for the 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] core are not available, the following tables provide an overview of the anti-inflammatory and antioxidant activities observed in related benzofuran derivatives, which can serve as a basis for understanding the potential of the spirocyclic framework.
Table 1: Anti-Inflammatory Activity of Selected Benzofuran Derivatives
| Compound Type | Assay | Key Findings | Reference |
|---|---|---|---|
| Aza-benzofurans | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Compounds exhibited IC50 values ranging from 16.5 µM to 42.8 µM, with some being more potent than the control drug celecoxib (IC50 = 32.1 µM). | mdpi.com |
| Fluorinated Benzofurans | Inhibition of cyclooxygenase (COX) activities | Monofluorination was identified as a key structural feature for the inhibition of COX enzymes, which are central to the inflammatory response. | researchgate.net |
Table 2: Antioxidant Activity of Selected Benzofuran Derivatives
| Compound Type | Assay | Key Findings | Reference |
|---|---|---|---|
| 3,3-disubstituted-3H-benzofuran-2-ones | DPPH assay and Cyclic Voltammetry | Compounds demonstrated notable antioxidant activity, with some showing a significant ability to reduce intracellular ROS levels. | mdpi.com |
| 3,3-disubstituted-3H-benzofuran-2-ones | Cellular model of neurodegeneration | One derivative, in particular, showed a great capacity to protect differentiated SH-SY5Y cells from catechol-induced cell death and to boost the expression of the antioxidant enzyme HO-1. | mdpi.com |
The structural arrangement of the 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] framework, which combines the electron-rich benzofuran system with the versatile pyrrolidine ring, presents a promising scaffold for the development of novel anti-inflammatory and antioxidant agents. The spirocyclic nature of the molecule provides a rigid, three-dimensional structure that can be strategically functionalized to optimize interactions with biological targets. Further preclinical investigations are warranted to specifically elucidate the anti-inflammatory and antioxidant profile of this particular spiro-heterocyclic system and to identify lead compounds for future therapeutic development.
Computational and Mechanistic Insights into 3h Spiro 2 Benzofuran 1,3 Pyrrolidine Bioactivity
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] derivatives, docking simulations have been instrumental in identifying potential protein targets and elucidating the specific interactions that may be responsible for their observed antitumor activity. nih.govnih.gov
Detailed analysis of docking results reveals the specific binding modes and key molecular interactions between benzofuran (B130515) spiro-pyrrolidine derivatives and their predicted protein targets. nih.gov For instance, studies on potent derivatives have shown that their interaction within the active sites of target proteins is stabilized by a combination of forces.
In simulations with Farnesyltransferase (FTase), a key enzyme in cellular signaling, specific derivatives of the spiro compound demonstrated significant binding. mdpi.com The oxygen atom and carbonyl group on the benzofuran ring of one derivative, compound 4e, were predicted to form hydrogen bonds with the amino acid residues Ser 99(B) and Trp 102(B), respectively. mdpi.com Another derivative, compound 4s, was shown to form two hydrogen bonds with Tyr 166(A) and a π-π conjugation with Tyr 361(B). mdpi.com
Similarly, when docked with Tumor Necrosis Factor α (TNFα), a protein involved in inflammation and cancer, these compounds were found to bind within the middle active pocket. mdpi.com The stability of this binding is maintained primarily through π-π conjugation interactions with key tyrosine residues, specifically Tyr 59(B) and Tyr 119(A, B). mdpi.com These findings suggest that hydrogen bonds and π-π stacking are crucial interactions driving the bioactivity of these spiro compounds. nih.govmdpi.com
Table 1: Predicted Interactions of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] Derivatives with Antitumor Targets
| Compound Derivative | Protein Target | Key Interacting Residues | Type of Interaction |
| 4e | TNFα | Tyr 59(B), Tyr 119(A) | π-π Conjugation |
| FTase | Ser 99(B), Trp 102(B) | Hydrogen Bond | |
| 4s | TNFα | Tyr 119(B), Tyr 59(B) | π-π Conjugation |
| FTase | Tyr 166(A), Tyr 361(B) | Hydrogen Bond, π-π Conjugation |
Data sourced from molecular docking simulations. mdpi.com
Molecular docking simulations have successfully predicted that certain 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] derivatives may exert their antitumor effects by binding to specific cancer-related proteins. nih.gov The computational screening of these compounds against known antitumor targets like FTase and TNFα provides a rational basis for their observed antiproliferative activities against cancer cell lines. mdpi.com For example, derivatives 4e and 4s, which showed potent inhibitory activity against the CT26 mouse cancer cell line, also exhibited strong binding affinities in the active pockets of these proteins in silico. nih.govmdpi.com This computational approach serves as a valuable tool for identifying and validating potential mechanisms of action, guiding further optimization and development of spiro-heterocyclic compounds as antitumor drugs. nih.gov
Theoretical Studies on Reaction Mechanisms and Stereoselectivity
The synthesis of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] derivatives is often achieved through a [3+2] azomethine ylide cycloaddition reaction. nih.gov Theoretical studies on this reaction are crucial for understanding its mechanism and the resulting stereochemistry of the products. The mechanism of the [3+2] cycloaddition has a profound impact on the stereochemical outcome. nih.govmdpi.com
The reaction is noted for being highly stereoselective, often yielding a single stereoisomer with a high diastereomeric ratio (dr >20:1). nih.govnih.gov This high degree of stereocontrol is significant because the specific three-dimensional arrangement of atoms in the spiro framework is critical for biological activity. Theoretical considerations suggest that if the reaction proceeds through a stepwise mechanism, an unstable intermediate is formed. mdpi.com Rotation around bonds in this intermediate before ring closure could lead to the formation of multiple stereoisomers, which would reduce the stereoselectivity. nih.gov The observed high diastereoselectivity in the synthesis of these spiro-pyrrolidines suggests a more concerted or tightly controlled reaction pathway, which is a significant advantage in producing stereochemically pure compounds for biological evaluation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology (Implicit)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models for the antitumor activity of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] are not detailed in the provided sources, this approach is widely applied to related heterocyclic scaffolds. For instance, 2D-QSAR models have been successfully developed for other benzofuran derivatives to predict their vasodilatory activity. researchgate.net Such models use molecular descriptors to quantify physicochemical properties of the molecules and correlate them with bioactivity, enabling the prediction of the potency of novel, unsynthesized compounds. Applying similar QSAR methodologies to the spiro-pyrrolidine series could accelerate the discovery of new derivatives with enhanced antitumor properties by identifying key structural features that contribute to their efficacy.
Conformational Analysis and Stereochemical Impact on Biological Recognition
The rigid, three-dimensional structure of the spiro-pyrrolidine core is a defining feature that significantly influences its interaction with biological macromolecules. Conformational analysis, which explores the spatial arrangements of a molecule, is essential for understanding how its shape impacts biological recognition. The spiro linkage creates a complex and well-defined stereochemistry, which is critical for fitting into the specific binding pockets of target proteins. mdpi.com
Emerging Research Directions and Applications of 3h Spiro 2 Benzofuran 1,3 Pyrrolidine in Chemical Sciences
Role as Synthetic Intermediates and Versatile Building Blocks in Complex Organic Synthesis
The 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] core and its derivatives serve as valuable synthetic intermediates for the construction of more complex molecular architectures. A prominent synthetic strategy for accessing this spirocyclic system is the [3+2] azomethine ylide cycloaddition reaction. ontosight.aimdpi.com This powerful and efficient method allows for the three-component reaction of a benzofuran (B130515) derivative, an amino acid, and a dipolarophile, leading to the formation of the spiro-pyrrolidine ring with high yields and diastereoselectivity. ontosight.ai
The versatility of this approach is demonstrated by the wide range of substrates that can be employed, enabling the generation of a diverse library of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] derivatives. mdpi.com For instance, variations in the substituents on the benzofuran ring, as well as the choice of different amino acids and dipolarophiles, provide a facile route to structurally varied compounds. ontosight.aimdpi.com This modularity is a key feature that makes these spiro compounds attractive as building blocks for creating intricate and functionally diverse molecules, including those with potential biological activity. The ability to construct these complex spiro-heterocyclic systems in a single step from readily available starting materials highlights the efficiency and atom economy of this synthetic strategy. ontosight.ai
Exploration in Advanced Material Science Applications
While the 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] scaffold has been primarily investigated for its applications in medicinal chemistry, its unique three-dimensional and rigid structure suggests potential for its use in advanced material science. However, based on currently available research, the direct application of this specific compound in this field is not yet well-documented.
Development of Functional Materials
The inherent properties of spiro compounds, such as their conformational rigidity and well-defined spatial arrangement of functional groups, are desirable for the design of functional materials. In principle, derivatives of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] could be explored for applications in areas such as organic electronics or sensor technology. The benzofuran moiety offers potential for electronic modifications, while the pyrrolidine (B122466) ring can be functionalized to tune solubility, processability, and intermolecular interactions. However, specific studies detailing the synthesis and characterization of functional materials based on the 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] core are yet to be reported in the scientific literature.
Incorporation into Polymer Chemistry
The incorporation of spirocyclic units into polymer backbones can significantly influence the properties of the resulting materials, often leading to enhanced thermal stability, improved solubility, and altered optical properties. The 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] structure, with its potential for bifunctional derivatization, could theoretically be incorporated into polymer chains as a monomer or a modifying agent. This could lead to the development of novel polymers with unique architectures and functionalities. Nevertheless, there is currently a lack of published research specifically demonstrating the integration of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] into polymer chemistry.
Strategies for Novel Drug Discovery and Development
The 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] scaffold has emerged as a privileged structure in the field of drug discovery, with numerous studies highlighting the significant biological activities of its derivatives. ontosight.ai The rigid spirocyclic framework allows for a precise three-dimensional orientation of substituents, which can lead to high-affinity and selective interactions with biological targets.
Identification of New Biological Targets
A key strategy in leveraging the 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] scaffold for drug discovery involves screening libraries of its derivatives against a variety of biological targets. This approach has proven successful in identifying compounds with potent anticancer activity. For example, certain derivatives have shown significant inhibitory effects on the cell viability of human cancer cell lines such as HeLa and mouse cancer cell line CT26. ontosight.ainih.gov
Recent research has focused on identifying the specific molecular targets of these compounds. For instance, some spiro[benzofuran-3,3'-pyrroles] derivatives have been identified as innovative inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target implicated in acute myeloid leukemia (AML). One particular compound demonstrated a strong binding affinity and potent inhibitory activity with an IC50 value of 2.5 μM, making it a promising candidate for further development as a therapeutic for AML. Molecular docking simulations have also been employed to elucidate the binding interactions of these compounds with their protein targets, providing a rationale for their observed biological activity and guiding further optimization. ontosight.ai
The table below summarizes the in vitro cytotoxicity of selected 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (μM) |
| 4b | HeLa | 15.14 ± 1.33 |
| 4c | HeLa | 10.26 ± 0.87 |
| 4e | CT26 | 8.31 ± 0.64 |
| 4s | CT26 | 5.28 ± 0.72 |
| Cisplatin (control) | HeLa | 15.91 ± 1.09 |
| Cisplatin (control) | CT26 | 10.27 ± 0.71 |
Data sourced from a study on the antitumor activity of novel benzofuran spiro-2-pyrrolidine derivatives. ontosight.airsc.org
Design of Multi-Target Directed Ligands
The structural complexity and functional group diversity that can be incorporated into the 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] scaffold make it an attractive platform for the design of multi-target directed ligands (MTDLs). MTDLs are single molecules designed to interact with multiple biological targets simultaneously, a strategy that is gaining traction in the treatment of complex diseases like cancer and neurodegenerative disorders.
The modular synthesis of spiro[benzofuran-pyrrolidine] derivatives allows for the strategic placement of different pharmacophoric elements to engage with multiple binding sites on different proteins or within different signaling pathways. While the development of MTDLs based on this specific scaffold is still in its early stages, the existing body of research on its diverse biological activities suggests a strong potential for this approach. The ability to fine-tune the structure to achieve a desired polypharmacological profile is a key advantage that will likely drive future research in this direction.
Advancement of Green Chemistry Methodologies in Spiro[2-benzofuran-1,3'-pyrrolidine] Synthesis
In recent years, the synthesis of complex heterocyclic systems like spiro[2-benzofuran-1,3'-pyrrolidine] has increasingly been guided by the principles of green chemistry. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances, offering more sustainable and efficient routes to these valuable compounds. researchgate.net
A cornerstone of modern green synthesis for this spirocyclic system is the multicomponent [3+2] cycloaddition reaction. mdpi.com This reaction typically involves the in situ generation of an azomethine ylide from an amino acid (such as sarcosine (B1681465) or proline) and a carbonyl compound, which then reacts with a dipolarophile—in this case, a derivative of 2-benzylidene-1-benzofuran-3-one. mdpi.com This one-pot approach is highly atom-economical, as it combines multiple starting materials into a single product in one step, significantly reducing the number of synthetic and purification steps required. researchgate.net
To further enhance the environmental credentials of these syntheses, researchers have focused on alternative energy sources and reaction media. Ultrasound and microwave irradiation have emerged as powerful tools to accelerate reaction rates and often improve yields compared to conventional heating. mdpi.comresearchgate.net These non-conventional energy sources can lead to shorter reaction times and reduced energy consumption. nih.govnih.gov For instance, ultrasound-assisted synthesis has been shown to improve rates and yields in the formation of related spiropyrrolidine structures. mdpi.com Similarly, microwave-assisted protocols have demonstrated the ability to not only increase reaction yields but also dramatically decrease reaction times from hours to minutes. researchgate.netnih.gov
The choice of solvent is another critical aspect of green synthesis. Efforts are being made to replace traditional volatile organic compounds with more benign alternatives like water, ethanol, or deep eutectic solvents. researchgate.netnih.gov In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent-related waste. researchgate.netresearchgate.net Furthermore, the development and use of heterogeneous and recyclable catalysts, such as nano-sized or magnetic catalysts, are being explored to facilitate easier product purification and catalyst reuse, further aligning the synthesis with green chemistry principles. researchgate.net
| Green Chemistry Approach | Description | Key Advantages | Relevant Starting Materials for Spiro[2-benzofuran-1,3'-pyrrolidine] Synthesis |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the final product. researchgate.net | High atom economy, reduced waste, simplified procedures. researchgate.net | Benzofuranone, substituted benzaldehydes, amino acids (e.g., sarcosine). mdpi.com |
| Ultrasound Irradiation | Use of ultrasonic waves to promote chemical reactions. mdpi.com | Increased reaction rates, higher yields, shorter reaction times. mdpi.comnih.gov | (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, sarcosine. mdpi.com |
| Microwave Irradiation | Use of microwave energy to heat reactions. researchgate.net | Rapid heating, significantly reduced reaction times, improved yields. researchgate.netnih.gov | Precursors for azomethine ylide generation and benzofuran-based dipolarophiles. |
| Green Solvents/Catalysts | Use of environmentally benign solvents (e.g., water, ethanol) and recyclable catalysts. researchgate.net | Reduced toxicity and environmental impact, potential for catalyst reuse. researchgate.net | Applicable to various synthetic routes. |
Future Perspectives in Medicinal Chemistry and Chemical Biology Research
The 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] scaffold is a promising platform for the discovery of new therapeutic agents due to the wide range of biological activities exhibited by its derivatives. mdpi.com The inherent three-dimensionality of the spirocyclic system allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. researchgate.netnih.gov
Anticancer Potential: A significant area of future research lies in the development of spiro[2-benzofuran-1,3'-pyrrolidine] derivatives as anticancer agents. Recent studies have demonstrated that compounds with this core structure exhibit potent antiproliferative activity against various cancer cell lines. mdpi.comnih.gov For example, certain derivatives have shown higher activity against human cervical cancer (HeLa) and mouse colon carcinoma (CT26) cells than the established chemotherapy drug cisplatin. mdpi.comnih.gov Molecular docking studies suggest these compounds may exert their effects by binding to key cancer-related proteins through interactions like hydrogen bonding. mdpi.comnih.gov Further exploration will focus on optimizing these structures to enhance their potency and selectivity for specific cancer targets, such as FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML). nih.gov One study identified a spiro[benzofuran-3,3'-pyrrole] derivative with a potent inhibitory activity (IC50 = 2.5 μM) against FLT3, marking it as a promising candidate for further development. nih.gov
Cardiovascular and CNS Applications: Derivatives of the spiro[benzofuran-pyrrolidine] scaffold have also been investigated for their cardiovascular effects. Specifically, certain 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s have demonstrated significant antihypertensive activity in preclinical models. researchgate.net This opens an avenue for developing novel treatments for hypertension. The structural similarity to compounds with known central nervous system (CNS) activity also suggests potential applications in neurology, although this area remains less explored.
Antimicrobial and Other Therapeutic Areas: The broader class of spiropyrrolidines has been associated with a wide spectrum of biological activities, including antibacterial, antifungal, and anti-tuberculosis effects. mdpi.com While specific research on 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] in these areas is still emerging, the known bioactivity of the constituent motifs suggests that this is a fertile ground for future investigation. The development of derivatives as potential chitin (B13524) synthase inhibitors for antifungal applications is one such promising direction.
Future research in medicinal chemistry will likely involve the creation of diverse libraries of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] derivatives through combinatorial chemistry approaches. researchgate.net Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for specific biological activities. researchgate.net In chemical biology, these compounds can be developed into molecular probes to study complex biological processes, helping to elucidate the function of specific enzymes or receptor pathways.
| Therapeutic Area | Specific Target/Application | Key Research Findings | Future Direction |
|---|---|---|---|
| Oncology | Antiproliferative agents against various cancer cell lines (e.g., HeLa, CT26). mdpi.comnih.gov | Some derivatives show higher potency than cisplatin. For example, compound 4s exhibited an IC50 of 5.28 ± 0.72 µM against CT26 cells. mdpi.comnih.gov | Optimization for enhanced potency and selectivity; targeting specific kinases like FLT3. nih.gov |
| Cardiovascular | Antihypertensive agents. researchgate.net | Demonstrated good antihypertensive activity in spontaneous hypertensive rat models. researchgate.net | Detailed evaluation of cardiovascular effects and mechanism of action. researchgate.net |
| Antimicrobial | Potential antifungal and antibacterial agents. mdpi.com | Related spiropyrrolidines show broad antimicrobial activity. mdpi.com | Screening against a wide range of pathogens; exploring mechanisms like chitin synthase inhibition. |
| Chemical Biology | Molecular probes for studying biological pathways. | The rigid spirocyclic scaffold is ideal for designing specific molecular tools. | Development of fluorescently labeled or biotinylated derivatives for target identification. |
Q & A
Q. What are the primary synthetic routes for 3H-Spiro[2-benzofuran-1,3'-pyrrolidine], and how can reaction yields be optimized?
The synthesis typically involves spirocyclization of benzofuran precursors with pyrrolidine derivatives. Key steps include:
- Cyclization : Catalysts like Lewis acids (e.g., BF₃·OEt₂) are used to facilitate ring closure .
- Solvent selection : Dichloromethane or ethanol under reflux (60–150°C) improves reaction efficiency .
- Purification : Column chromatography or recrystallization ensures >98% purity, as validated by HPLC . Optimization focuses on temperature control (60–80°C) and stoichiometric ratios to minimize by-products like uncyclized intermediates .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this spiro compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the spiro junction (e.g., δ 4.5–5.0 ppm for protons near the spiro carbon) and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 189.21 for C₁₁H₁₁NO₂) .
- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between benzofuran and pyrrolidine rings .
Q. How does solvent choice impact the solubility and stability of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine]?
The compound is lipophilic (LogP ~2.5) and soluble in organic solvents (e.g., DCM, THF) but insoluble in water. Stability tests show degradation <5% in DMSO at 4°C over 30 days. Polar aprotic solvents like acetonitrile are preferred for kinetic studies to avoid proton exchange .
Advanced Research Questions
Q. What reaction mechanisms govern electrophilic substitutions on the benzofuran moiety, and how can by-products be mitigated?
Electrophilic aromatic substitution (e.g., nitration) occurs at the C5 position of the benzofuran ring due to steric hindrance from the spiro-pyrrolidine. By-products like C3-substituted isomers (<10%) form under harsh conditions (e.g., HNO₃/H₂SO₄ at >50°C). Mitigation strategies include:
- Low-temperature reactions (0–10°C) .
- Use of directing groups (e.g., acetyl) to enhance regioselectivity .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant efficacy) be resolved?
Discrepancies arise from assay variability (e.g., MIC values differ between Gram-positive/negative bacteria). Methodological solutions include:
- Standardized protocols (CLSI guidelines) for antimicrobial testing .
- Dose-response curves (IC₅₀) for antioxidant activity (e.g., DPPH radical scavenging) .
- Target-specific assays (e.g., enzyme inhibition studies) to clarify mechanisms .
Q. What distinguishes the reactivity of 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] from analogous piperidine-containing spiro compounds?
The pyrrolidine ring’s smaller size increases ring strain, enhancing nucleophilic reactivity at the spiro carbon. Comparative studies show:
Q. What challenges exist in purifying 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] derivatives, and what methods address them?
Challenges include co-elution of diastereomers and residual catalysts. Solutions involve:
- Chiral HPLC with cellulose-based columns for enantiomeric resolution .
- Chelating agents (e.g., EDTA) to remove metal catalysts during workup .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
